Pyrrolo[2,3-d]pyrimidine derivative 24
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 24 is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its potential therapeutic applications, including anticancer, antidiabetic, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-d]pyrimidine derivative 24 typically involves several steps, including cyclization and functional group modifications. One common method involves the use of cyclopentylhydrazone intermediate followed by a Fischer indole-type synthesis . The reaction conditions often include the use of catalysts such as copper chloride and reagents like 6-methylpicolinic acid and sodium iodide .
Industrial Production Methods: Industrial production of pyrrolo[2,3-d]pyrimidine derivatives often employs microwave-assisted reactions and Cu-catalyzed reactions due to their efficiency and high yield . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2,3-d]pyrimidine derivative 24 undergoes various chemical reactions, including:
Oxidation: Using reagents like oxone and dimethylformamide.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Commonly involves halogenation and alkylation reactions.
Common Reagents and Conditions:
Oxidation: Oxone, dimethylformamide, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Copper chloride, 6-methylpicolinic acid, sodium iodide, dimethyl sulfoxide.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives with different functional groups, enhancing their biological activity .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 24 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.
Medicine: Exhibits anticancer, antidiabetic, and anti-inflammatory properties, making it a potential candidate for drug development
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 24 involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound also interacts with proteins involved in the inflammatory response, reducing inflammation .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities but with different structural features.
Pyrrolo[2,3-d]pyridine: Used in the development of kinase inhibitors.
Uniqueness: Pyrrolo[2,3-d]pyrimidine derivative 24 stands out due to its specific functional groups that enhance its biological activity. Its ability to inhibit multiple targets makes it a versatile compound in therapeutic research .
Properties
Molecular Formula |
C24H23N5O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[3-[[2-[4-(2-methoxyethoxy)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C24H23N5O4/c1-3-21(30)26-17-5-4-6-19(15-17)33-23-20-11-12-25-22(20)28-24(29-23)27-16-7-9-18(10-8-16)32-14-13-31-2/h3-12,15H,1,13-14H2,2H3,(H,26,30)(H2,25,27,28,29) |
InChI Key |
GVVINAQSLGCCRZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C |
Origin of Product |
United States |
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